Z-Dbu-OMe.HCl (S)
CAS No.: 1263047-39-7
Cat. No.: VC0554527
Molecular Formula: C13H18N2O4*HCl
Molecular Weight: 266,30*36,45 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263047-39-7 |
---|---|
Molecular Formula | C13H18N2O4*HCl |
Molecular Weight | 266,30*36,45 g/mole |
IUPAC Name | methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17) |
SMILES | COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Z-Dbu-OMe.HCl (S) is a protected amino acid derivative with the CAS number 1263047-39-7. Its full chemical name is methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride . This compound represents a derivative of 3,4-diaminobutyric acid (Dbu) with specific protecting groups that facilitate controlled reactivity in chemical synthesis.
The molecular structure features several key functional groups:
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A benzyloxycarbonyl (Z) protecting group on the amino function
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A methyl ester (OMe) group
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A primary amine group
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A stereocenter with S-configuration
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Hydrochloride salt form for enhanced stability
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Z-Dbu-OMe.HCl (S)
Property | Value |
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Molecular Formula | C₁₃H₁₉ClN₂O₄ (salt form) |
Molecular Weight | 302.75 g/mol |
Base Formula | C₁₃H₁₈N₂O₄ |
Base Molecular Weight | 266.297 g/mol |
IUPAC Name | methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate hydrochloride |
InChIKey | TWGOBVDBXJWKML-NSHDSACASA-N |
SMILES | COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
XLogP3-AA | 0.4 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 8 |
Typical Purity | ≥95% |
Recommended Storage | -20°C |
The compound's structure enables it to participate in various chemical reactions, particularly those relevant to peptide synthesis where controlled reactivity is essential for forming specific peptide bonds .
Synthesis Methods and Production
The synthesis of Z-Dbu-OMe.HCl (S) typically follows a multi-step process starting from 3,4-diaminobutyric acid or related precursors. Based on synthetic approaches for similar protected amino acids, the synthesis generally involves the following key steps:
Protection of the Amino Group
The first critical step involves selective protection of the amino group at the chiral center using benzyloxycarbonyl chloride (Z-Cl). This reaction typically occurs in the presence of a base such as sodium bicarbonate in a water/dioxane mixture. The reaction conditions must be carefully controlled to maintain the stereochemical integrity of the compound.
Esterification Process
Following amino protection, the carboxylic acid group is converted to a methyl ester. This is typically achieved using methanol in the presence of a catalytic amount of acid (such as thionyl chloride). The reaction must be performed under controlled conditions to prevent racemization at the chiral center.
Salt Formation
The final step involves the formation of the hydrochloride salt, which enhances the stability and solubility of the compound. This is typically achieved by treating the free base form with anhydrous hydrogen chloride in an appropriate solvent like diethyl ether or dioxane.
Table 2: Typical Reaction Conditions for Z-Dbu-OMe.HCl (S) Synthesis
Synthetic Step | Reagents | Conditions | Critical Parameters |
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Z-Protection | Z-Cl, NaHCO₃ | H₂O/Dioxane, 0-5°C, pH 8-9 | pH control, temperature |
Esterification | MeOH, SOCl₂ | -10°C to RT, 4-6h | Temperature, anhydrous conditions |
HCl Salt Formation | HCl in Et₂O | 0°C, anhydrous | Moisture exclusion, temperature |
Applications in Peptide Chemistry
Z-Dbu-OMe.HCl (S) finds its primary application in peptide synthesis, where it serves as a building block for incorporating diaminobutyric acid residues with specific stereochemistry into peptide chains.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Z-Dbu-OMe.HCl (S) can be incorporated into growing peptide chains through standard coupling procedures . The Z-protecting group prevents unwanted reactions at the amino group during coupling, while the methyl ester can be selectively hydrolyzed to allow for further chain elongation.
The compound is particularly useful in synthetic strategies requiring selective deprotection and functionalization steps. After incorporation into a peptide chain, the following selective manipulations can be performed:
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Selective hydrolysis of the methyl ester under mild basic conditions
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Removal of the Z-protecting group by catalytic hydrogenation or acidic treatment
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Functionalization of the exposed amino groups for further modifications
Deprotection Strategies
The deprotection of Z-Dbu-OMe.HCl (S) is critical in peptide synthesis and can be achieved through various methods:
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The Z-group can be removed using catalytic hydrogenation (H₂, Pd/C), HBr in acetic acid, or TFA with appropriate scavengers
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The methyl ester can be hydrolyzed using LiOH or NaOH in aqueous THF, or K₂CO₃ in methanol/water
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The HCl salt can be neutralized with appropriate bases to liberate the free amine for coupling reactions
Applications in Bioactive Peptide Development
Peptides containing diaminobutyric acid residues introduced via Z-Dbu-OMe.HCl (S) have been investigated for various biological activities, including:
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Antimicrobial properties against a range of pathogens
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Enzyme inhibitory activities
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Cell-penetrating capabilities
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Receptor-modulating properties
The incorporation of diaminobutyric acid provides unique structural features that can enhance peptide stability, membrane interactions, and binding to specific biological targets.
Chemical Reactivity Profile
Z-Dbu-OMe.HCl (S) exhibits a diverse reactivity profile based on its functional groups, making it versatile in various synthetic applications .
Functional Group Reactivity
Table 3: Reactivity of Key Functional Groups in Z-Dbu-OMe.HCl (S)
Functional Group | Reactivity | Common Transformations |
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Z-Protected Amine | Stable to basic conditions; sensitive to hydrogenolysis and strong acids | Deprotection via H₂/Pd-C or HBr/AcOH |
Methyl Ester | Susceptible to basic hydrolysis; resistant to acidic conditions | Saponification with LiOH/NaOH |
Primary Amine | Nucleophilic; can undergo acylation, alkylation, and condensation reactions | Formation of amides, imines, or secondary amines |
Stereocenter | Potential for racemization under strong basic conditions | Maintained under controlled reaction conditions |
Participation in Catalytic Processes
Recent research has indicated that compounds like Z-Dbu-OMe.HCl (S) can participate in reactions involving 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), which has been used in deformylative/dehalogenative difunctionalization reactions . These reactions are valuable for synthesizing complex molecules that serve as precursors for biologically and pharmaceutically active compounds.
Comparison with Structurally Related Compounds
Z-Dbu-OMe.HCl (S) belongs to a family of protected amino acid derivatives with similar structures but distinct properties and applications.
Table 4: Comparison of Z-Dbu-OMe.HCl (S) with Related Compounds
Compound | CAS Number | Molecular Formula | Key Differences | Specific Applications |
---|---|---|---|---|
Z-Dbu-OMe.HCl (S) | 1263047-39-7 | C₁₃H₁₉ClN₂O₄ | S-configuration | Stereoselective peptide synthesis |
Z-D-Dbu-ome HCl | 845909-53-7 | C₁₃H₁₉ClN₂O₄ | D-configuration | D-peptide synthesis, enhanced proteolytic stability |
H-Dab(Z)-ome HCl | 10270-79-8 | C₁₃H₁₈N₂O₄ | Different backbone structure | Alternative peptide architectures |
Z-Tyr(tbu)-ome | 5068-29-1 | C₂₂H₂₇NO₅ | Tyrosine-based, tBu protecting group | Tyrosine-containing peptide synthesis |
Stereochemical Variants
The D-configuration variant, Z-D-Dbu-ome HCl (CAS: 845909-53-7), differs from Z-Dbu-OMe.HCl (S) only in the stereochemistry at the chiral center . This difference significantly impacts:
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The three-dimensional structure of resulting peptides
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Resistance to natural proteases (D-peptides are generally more stable)
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Binding interactions with biological targets
Structural Variations
H-Dab(Z)-ome HCl represents a structural isomer with a different arrangement of the same functional groups. The key differences include:
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Position of the amino and Z-protected amino groups
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Backbone structure (2,4-diaminobutyric acid vs. 3,4-diaminobutyric acid)
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Resulting peptide conformation and properties
Biological Significance and Research Applications
While Z-Dbu-OMe.HCl (S) primarily serves as a synthetic intermediate, the diaminobutyric acid residues it helps incorporate into peptides have significant biological relevance.
Role in Antimicrobial Peptide Development
Diaminobutyric acid is a key component of several naturally occurring antimicrobial peptides, including polymyxins. Synthetic peptides incorporating diaminobutyric acid residues via Z-Dbu-OMe.HCl (S) have shown promising antimicrobial activities:
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Enhanced activity against Gram-negative bacteria
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Improved selectivity for bacterial versus mammalian membranes
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Reduced susceptibility to resistance mechanisms
Applications in Structure-Activity Relationship Studies
The incorporation of diaminobutyric acid residues using Z-Dbu-OMe.HCl (S) has contributed to understanding structure-activity relationships in various peptide-based systems. Key research findings include:
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The impact of diaminobutyric acid stereochemistry on biological activity
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The influence of charge distribution on membrane interactions
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The role of side-chain length and flexibility in receptor binding
Current Research Trends and Future Directions
Recent advances in peptide chemistry continue to expand the applications of compounds like Z-Dbu-OMe.HCl (S) in various fields .
Advanced Synthetic Methodologies
Current research focuses on developing improved synthetic methodologies for compounds like Z-Dbu-OMe.HCl (S), including:
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Green chemistry approaches with reduced environmental impact
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Flow chemistry methods for more efficient synthesis
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Enantioselective synthetic routes with improved stereoselectivity
Therapeutic Peptide Development
The incorporation of diaminobutyric acid residues using Z-Dbu-OMe.HCl (S) is being explored in several therapeutic areas:
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Antimicrobial peptides to address antibiotic resistance
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Cell-penetrating peptides for intracellular drug delivery
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Enzyme inhibitors for various disease targets
Emerging Applications in Materials Science
An exciting frontier involves the use of peptides containing non-standard amino acids like diaminobutyric acid in material science applications:
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Self-assembling peptide hydrogels for tissue engineering
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Peptide-based nanostructures for drug delivery
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Biomaterials with tailored properties for medical applications
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